![molecular formula C18H20BrNO2 B2401218 2-(4-bromophenyl)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide CAS No. 1203201-78-8](/img/structure/B2401218.png)
2-(4-bromophenyl)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide, also known as BPPDE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPPDE belongs to the class of compounds known as benzamides, which have been found to exhibit a range of biological activities, including antipsychotic, analgesic, and anti-inflammatory effects.
Applications De Recherche Scientifique
Potential Use in Pesticides
- N-derivatives of phenoxyacetamide compounds, similar in structure to 2-(4-bromophenyl)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide, have been characterized for potential use as pesticides. These compounds, including variations like 2-(4-chloro-3,5-dimethylphenoxy)-N-pyridin-2-ylacetamide, exhibit promising properties for pest control applications (Olszewska, Tarasiuk, & Pikus, 2011).
Anticancer Potential
- Derivatives of acetamides, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, have shown anticancer properties through in silico modeling studies targeting the VEGFr receptor (Sharma et al., 2018).
Synthesis for Cytotoxic and Anti-inflammatory Agents
- Acetamide derivatives, including compounds similar to 2-(4-bromophenyl)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide, have been synthesized and assessed for cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. Some of these compounds have shown activities comparable to standard drugs, highlighting their therapeutic potential (Rani, Pal, Hegde, & Hashim, 2016).
Antimicrobial and Enzyme Inhibition
- N'-Substituted benzylidene-2-(2, 4- Dimethylphenoxy) acetatohydrazides, a class of molecules bearing similarity to 2-(4-bromophenyl)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide, have been synthesized and evaluated for antibacterial and anti-enzymatic activities. These molecules are characterized by their potential biological activities (Aziz‐ur‐Rehman et al., 2014).
Use in Radiosynthesis of Herbicides
- Derivatives of phenoxyacetamide, including 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide, have been utilized in the radiosynthesis of herbicides. This highlights the potential application of similar compounds in agricultural research and development (Latli & Casida, 1995).
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-13-9-14(2)11-17(10-13)22-8-7-20-18(21)12-15-3-5-16(19)6-4-15/h3-6,9-11H,7-8,12H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIRLVFMPJCGLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)CC2=CC=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

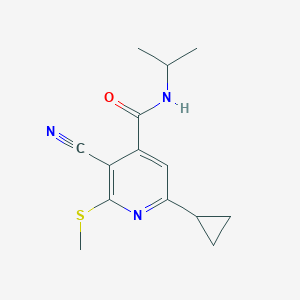
![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/no-structure.png)
![(Z)-ethyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2401137.png)

![3-amino-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2401142.png)

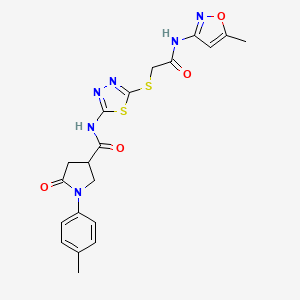
![[(2R,5S)-5-(Hydroxymethyl)piperazin-2-yl]methanol](/img/structure/B2401146.png)
![2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride](/img/structure/B2401147.png)
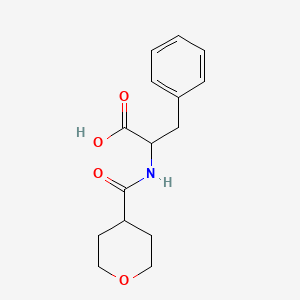
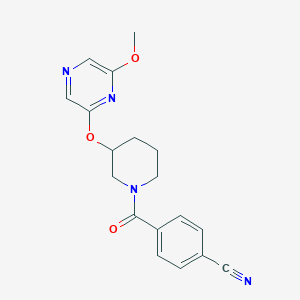
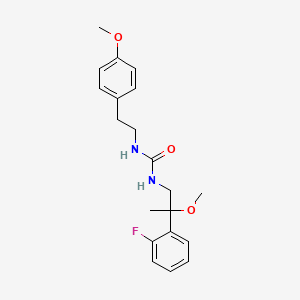

![1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea](/img/structure/B2401158.png)